Product packaging for Lysergol(Cat. No.:CAS No. 1413-67-8)

Lysergol

Cat. No.: B1218730
CAS No.: 1413-67-8
M. Wt: 254.33 g/mol
InChI Key: BIXJFIJYBLJTMK-MEBBXXQBSA-N
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Description

Significance of Ergoline (B1233604) Alkaloids in Scientific Inquiry

Ergoline alkaloids have held significant interest in scientific inquiry due to their wide spectrum of biological effects and their origins as secondary metabolites of fungi and plants. wikipedia.orgnih.govrsc.orgnih.gov Their historical impact on human health, exemplified by outbreaks of ergotism, initially drove research into their toxicological properties. wikipedia.orgrsc.orgtandfonline.commdpi.com However, the recognition of their medicinal properties, dating back centuries for uses like inducing labor and treating migraines, spurred investigations into their therapeutic potential. wikipedia.orgresearchpromo.comtandfonline.commdpi.com

The core ergoline structure, common to all ergot alkaloids, bears a structural resemblance to biogenic amines, including serotonin (B10506), dopamine (B1211576), and noradrenaline. wikipedia.orgresearchpromo.commdpi.com This structural homology is fundamental to their diverse pharmacological activities, enabling them to interact with a variety of receptors in the central nervous system and other physiological systems. wikipedia.orgresearchpromo.commdpi.com Research into ergoline alkaloids has led to the development of clinically useful derivatives for treating conditions such as migraines, Parkinson's disease, and hyperprolactinemia. wikipedia.orgrsc.orgresearchpromo.com Furthermore, their presence in food and feed due to fungal contamination continues to be a subject of research for food safety and agricultural implications. tandfonline.commdpi.comfrontiersin.orgnih.gov The complex biosynthesis pathways of these compounds, derived from precursors like L-tryptophan and dimethylallyl pyrophosphate, are also a focus of scientific study, particularly in the context of biotechnology for controlled production and understanding fungal-plant interactions. rsc.orgnih.govnih.govresearchgate.net

Lysergol (B1675761) as a Key Ergoline Alkaloid in Contemporary Research

This compound's position as a key ergoline alkaloid in contemporary research stems from its occurrence, structural characteristics, and observed biological activities. nih.govchemicalbook.comwikipedia.org As a clavine alkaloid, it represents a simpler structural class within the ergoline family compared to the more complex ergopeptines. nih.govrsc.org Despite being a minor constituent in its natural sources, its presence and the potential for its isolation or synthesis make it accessible for scientific investigation. nih.govwikipedia.orgnih.gov

Contemporary research on this compound focuses on several key areas:

Receptor Interactions: A significant area of research involves this compound's interactions with serotonin receptors, particularly 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. chemicalbook.comwikipedia.orgutupub.firesearchgate.netnih.govresearchgate.net Studies have explored its binding affinity and functional activity at these receptors, noting that the (+)-isomer of this compound generally exhibits stronger binding compared to the (-)-isomer at certain receptors like 5-HT1A and 5-HT2C. utupub.fi While this compound has been described as a partial agonist at 5-HT1A receptors and a partial agonist at 5-HT2AR, it is notably non-hallucinogenic in humans, distinguishing it from other lysergamides like LSD. chemicalbook.comwikipedia.orgwikipedia.org

Potential Therapeutic Applications: Research findings suggest potential therapeutic applications for this compound based on its observed activities. These include potential antidepressant and anxiolytic effects linked to its serotonin receptor interactions. chemicalbook.com Studies have also indicated antimicrobial properties, demonstrating the ability to inhibit the growth of various bacteria and fungi, suggesting potential in developing novel therapeutics against infectious diseases. chemicalbook.com Furthermore, this compound has shown antioxidant properties, with the capacity to scavenge free radicals and reduce oxidative stress. chemicalbook.comvulcanchem.com Research also points to potential anticancer effects, exhibiting cytotoxic effects on cancer cell lines in some studies. chemicalbook.com Recent research has also identified potent antiviral activity against the Oropouche virus in vitro, affecting early stages of viral replication. nih.gov

Synthesis and Analog Development: The synthesis of this compound and its analogues is an active area of research to provide compounds for evaluating their activity at serotonin receptors and exploring their potential pharmacological properties. researchgate.netnih.govresearchgate.netarkat-usa.orgacs.org Efficient synthetic routes have been developed, including tandem reactions and rhodium-catalyzed annulation. wikipedia.orgresearchgate.netnih.govacs.org Studies on the synthesis of this compound and its stereoisomers contribute to understanding the relationship between structure and activity. utupub.firesearchgate.netarkat-usa.org

Occurrence and Analysis: Research continues on the natural occurrence of this compound in fungi and plants, as well as the development of analytical methods for its detection and quantification in various matrices, including plant materials and potentially food and feed. nih.goviucr.orggrafiati.com

These research avenues highlight this compound's importance not only as a naturally occurring ergoline alkaloid but also as a compound with a range of biological activities that warrant further investigation for potential scientific and therapeutic applications.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₂OPubChem nih.gov
Molar Mass254.33 g/mol Wikipedia wikipedia.org
PubChem CID14987PubChem nih.gov
CAS Number602-85-7Wikidata wikidata.org
AppearanceWhite to light yellow or light orange powder or crystalChemicalBook vulcanchem.com
Subclass ofErgoline alkaloidWikidata wikidata.org

Table 2: this compound Receptor Interactions

Receptor SubtypeObserved ActivitySource
5-HT1APartial agonistChemicalBook chemicalbook.com
5-HT2ABinding described, partial agonist in calcium flux assayWikipedia wikipedia.org, Wikipedia wikipedia.org
5-HT2BBinding describedWikipedia wikipedia.org
5-HT2CBinding described, potent agonistWikipedia wikipedia.org, Wikipedia wikipedia.org

Table 3: this compound Research Findings

Research AreaKey FindingsSource
Antimicrobial ActivityInhibits growth of various bacteria and fungi.ChemicalBook chemicalbook.com
Antioxidant PropertiesScavenges free radicals, reduces oxidative stress.ChemicalBook chemicalbook.com, ChemicalBook vulcanchem.com
Anticancer PotentialExhibited cytotoxic effects on cancer cell lines, inhibiting proliferation and inducing apoptosis in some studies.ChemicalBook chemicalbook.com
Antiviral ActivityPotent antiviral activity against Oropouche virus in vitro, affecting early replication stages.Antiviral Res. nih.gov
Serotonin Receptor Binding(+)-isomers generally show stronger binding than (-)-isomers at 5-HT1A and 5-HT2C receptors.UTUPub utupub.fi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B1218730 Lysergol CAS No. 1413-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXJFIJYBLJTMK-MEBBXXQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-85-7, 1413-67-8
Record name Lysergol
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Record name Lysergol
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Record name 9,10-didehydro-6-methylergoline-8β-methanol
Source European Chemicals Agency (ECHA)
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Record name LYSERGOL
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Biogenetic Pathways and Natural Sources of Lysergol

Mycological and Botanical Origins of Lysergol (B1675761)

This compound, an alkaloid of the ergoline (B1233604) family, is found as a minor constituent in certain fungi and plants. nih.govwikipedia.orgmolkem.com

Occurrence in Claviceps Species

Fungi belonging to the genus Claviceps, particularly Claviceps purpurea, are known producers of ergot alkaloids, including this compound. nih.govwikipedia.orgvulcanchem.comnih.gov Claviceps fusiformis has also been reported to contain this compound. nih.govvulcanchem.com These fungi produce ergot alkaloids as secondary metabolites, often in sclerotia, which are resting structures formed on infected grasses. vulcanchem.comnih.govthieme-connect.commdpi.com While C. purpurea is known for producing a wide spectrum of ergot alkaloids, including complex ergopeptines, some Claviceps species, like C. fusiformis, accumulate simpler clavine alkaloids, such as elymoclavine (B1202758), and may lack the genes for later pathway steps. nih.govmdpi.com Studies on Claviceps purpurea isolates have identified this compound as one of the ergot alkaloids present. apsnet.org The concentration of this compound can vary depending on the specific strain and the culture medium. researchgate.net

Here is a table showing the occurrence of this compound in some Claviceps species:

SpeciesOccurrence of this compoundNotes
Claviceps purpureaYesMinor constituent, part of ergot alkaloid profile. nih.govwikipedia.orgvulcanchem.comnih.govapsnet.org
Claviceps fusiformisYesReported to contain this compound. nih.govvulcanchem.com

Presence in Ipomoea and Rivea Genera

This compound is also found in plants, notably in the morning glory family (Convolvulaceae), including species from the Ipomoea and Rivea genera. nih.govwikipedia.orgmolkem.comdnplindia.comwikidoc.org Specifically, it has been identified in the seeds of Rivea corymbosa (ololiuhqui) and Ipomoea violacea. nih.govwikipedia.orgmolkem.comwikidoc.orgiceers.org Argyreia nervosa (Hawaiian baby woodrose), another member of the Convolvulaceae family, also contains this compound in its seeds. nih.govwikipedia.orgmolkem.comdnplindia.comwikidoc.org The presence of ergot alkaloids in these plants is attributed to a symbiotic relationship with clavicipitaceous fungi, such as Periglandula species, which colonize the plant tissues and are the actual producers of the alkaloids. nih.govthieme-connect.comnih.govresearchgate.net These fungi are often seed-transmitted. nih.govresearchgate.net

Studies have analyzed the alkaloid content in the seeds of these plants. For example, research on Ipomoea violacea has shown that alkaloid levels, including clavine alkaloids, are highest during the early stages of seed development. capes.gov.br

Here is a table summarizing the presence of this compound in Ipomoea and Rivea genera:

GenusSpeciesOccurrence of this compoundPlant PartAssociated Fungus (if applicable)
RiveacorymbosaYesSeedsPeriglandula species nih.govthieme-connect.comnih.gov
IpomoeaviolaceaYesSeedsPeriglandula species nih.govthieme-connect.comnih.gov
IpomoeahederaceaYesSeeds
IpomoeamuricataYesSeeds

Note: While this compound has been reported in Ipomoea hederacea and Ipomoea muricata, the specific associated fungus may not be explicitly mentioned in the provided context.

Identification in Other Fungal and Plant Sources

Beyond Claviceps, Ipomoea, and Rivea, this compound has been identified in other fungal and plant sources, primarily within the ergoline alkaloid-producing taxa. Ergot alkaloids are produced by several species of filamentous fungi in the phylum Ascomycota, including Claviceps, Epichloë, Penicillium, and Aspergillus species. researchgate.netmdpi.com this compound is classified as a clavine alkaloid, a group of less complex ergot alkaloids. nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov The occurrence of ergot alkaloids in taxonomically unrelated organisms like fungi and higher plants is explained by symbiotic associations with alkaloid-producing fungi. nih.govnih.gov For instance, species in the genus Epichloë, which are endophytes of cool-season grasses, can also produce ergot alkaloids. nih.gov Periglandula species are epibiotic symbionts on morning glories and produce diverse ergot alkaloids, including this compound. nih.gov

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of ergoline alkaloids, including this compound, involves a series of enzymatic steps. The pathway is initiated by the prenylation of L-tryptophan with dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comrsc.org

Role of Clavine Oxidases in Ergoline Alkaloid Production

Clavine oxidases (CloA) are a group of enzymes, often identified as putative cytochrome P450s, that play a key role in the oxidation steps of the ergot alkaloid pathway. frontiersin.orgnih.govresearchgate.net These enzymes are involved in the conversion of intermediate clavine alkaloids. Specifically, CloA enzymes catalyze the formation of lysergic acid from precursors like agroclavine (B1664434) through multiple oxidation steps. frontiersin.orgnih.govresearchgate.net While the exact enzymatic steps leading directly to this compound from its immediate precursor are not as extensively detailed as the pathway to lysergic acid, this compound is a clavine alkaloid, and enzymes within the clavine biosynthesis pathway are involved in its formation. Variations in CloA enzymes from different fungal species can lead to differing oxidation profiles and the production of various clavine alkaloids. frontiersin.orgnih.gov this compound is the 9,10-desaturated isomer of elymoclavine, suggesting enzymatic steps involving desaturation are part of its biosynthetic route. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The genes responsible for ergot alkaloid biosynthesis are often found clustered together in fungal genomes. mdpi.comnih.gov In Claviceps purpurea, a gene cluster spanning approximately 68.5 kb has been identified, containing genes encoding the enzymes involved in the pathway. nih.gov While the specific genetic regulation leading solely to this compound is part of the broader ergoline alkaloid pathway regulation, studies have investigated the genes involved in the initial steps and the formation of clavine alkaloids. For example, the gene dmaW encodes dimethylallyltryptophan synthetase (DMATS), the first enzyme in the pathway. mdpi.comnih.gov Other genes like ccsA (also known as easE), encoding chanoclavine (B110796) I synthase, are involved in the formation of intermediate clavines like chanoclavine-I. nih.govnih.gov The presence and expression of specific genes within these clusters determine the profile of ergot alkaloids produced by a particular organism. mdpi.com Research has also explored the genetic basis for accumulating this compound in plant material by amplifying genes like easA and cloA from Periglandula species. google.comgoogle.com

Advanced Synthetic Methodologies for Lysergol and Its Analogues

Total Synthesis Strategies for the Ergoline (B1233604) Core

Total synthesis approaches aim to construct the entire lysergol (B1675761) molecule from simpler starting materials. These strategies often involve the formation of the characteristic tetracyclic ergoline core through a series of carefully orchestrated reactions.

Another enantioselective total synthesis described the use of a palladium(0)-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups nih.govpeeref.comacs.org. This strategy allowed for the direct construction of the C/D ring system of the ergot alkaloid skeleton and the creation of the C5 stereogenic center with transfer of the allenic axial chirality to central chirality peeref.comacs.org. This approach was applied to the enantioselective total synthesis of (+)-lysergol, (+)-isothis compound, and (+)-lysergic acid nih.govpeeref.comacs.org.

An expeditious asymmetric approach to ergot alkaloids, including formal total syntheses of (+)-lysergine and (+)-isolysergine, has been achieved using a catalytic enantioselective α-aminoxylation with D-proline as the catalyst and a regioselective Heck cyclization researchgate.net.

Palladium-catalyzed domino cyclization reactions have proven to be powerful tools for the construction of the complex ergoline scaffold. These reactions allow for the formation of multiple bonds and rings in a single sequence, increasing synthetic efficiency.

A palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group has been successfully employed for the total synthesis of (±)-lysergic acid, this compound, and isothis compound (B1221660) acs.orgacs.orgnih.govresearcher.life. This bis-cyclization strategy enables the direct construction of the C/D ring system of the ergot alkaloid skeleton acs.orgnih.govresearcher.life. The reaction involves carbopalladation or amidopalladation pathways and can lead to the formation of the desired 6,6-fused C/D ring system acs.org.

Enantioselective versions of palladium-catalyzed domino cyclizations have also been developed, transferring the axial chirality of the starting allene (B1206475) to the central chirality at C5 acs.org. This highlights the utility of palladium catalysis in controlling stereochemistry during the formation of the ergoline core acs.org.

Rhodium-catalyzed annulation techniques represent another avenue for constructing the ergoline core. These methods often involve C-H activation and subsequent cyclization reactions.

While specific examples of rhodium-catalyzed annulation directly applied to the synthesis of this compound in detail were less prominent in the search results compared to palladium catalysis, rhodium catalysis has been utilized in the synthesis of related ergoline derivatives and the construction of polycyclic indole (B1671886) systems. For instance, rhodium-catalyzed intramolecular [3+2] annulation has been employed in the total synthesis of (-)-chanoclavine I, another ergot alkaloid, and an oxygen-substituted ergoline derivative nih.govresearchgate.net. This suggests the potential applicability of similar rhodium-catalyzed strategies for this compound synthesis or the construction of key intermediates. Rhodium-catalyzed C-H activation reactions, in general, have seen significant progress and broad applications in organic synthesis, offering potential for constructing complex cyclic systems like the ergoline core researchgate.net.

Beyond palladium and rhodium catalysis, other novel synthetic routes to the ergoline core and this compound have been explored. These include strategies involving intramolecular α-arylation, C-H insertion, and borrowing hydrogen alkylation to construct the tetracyclic system escholarship.orgnih.gov.

One reported approach involves a concise, convergent, and enantioselective synthesis of (−)-6,7-secoagroclavine, a pivotal intermediate in the synthesis of both clavine and ergot alkaloids researchgate.net. This synthesis utilized a metal-free reductive coupling as a key step researchgate.net.

Another strategy for constructing the C/D ring system of ergot alkaloids is based on the synthesis of allenes by Claisen rearrangement followed by cyclization via a palladium-catalyzed domino reaction mdpi.com. Early total synthesis efforts, such as Woodward's landmark synthesis of lysergic acid, also laid foundational principles for constructing the ergoline core, often involving multi-step sequences and classical organic reactions mdpi.compublish.csiro.auwikipedia.org.

Recent research continues to explore novel C-C bond forming strategies for preparing the ergoline core, focusing on bridging different ring systems of the tetracycle escholarship.orgnih.gov. These efforts aim to develop more efficient and versatile routes that allow for the introduction of novel substitution patterns, which is challenging with existing methods escholarship.orgnih.gov.

Semisynthetic Derivatization of this compound

Semisynthetic approaches to this compound and its derivatives typically start from naturally occurring compounds, often other ergot alkaloids or their precursors.

This compound can be obtained semisynthetically from natural precursors found in Claviceps fungi and Convolvulaceae plants wikipedia.org. Elymoclavine (B1202758), a biosynthetic precursor, can be converted to this compound through acid-catalyzed rearrangement . An optimized protocol for this conversion involves heating elymoclavine with activated aluminum oxide in benzene (B151609) .

Lysergic acid is another significant natural precursor for the synthesis of this compound and other ergoline derivatives wikipedia.orgwikipedia.orggoogle.com. While less efficient than routes from elymoclavine, lysergic acid can be converted to this compound through a sequence typically involving esterification followed by reduction google.com. For example, lysergic acid methyl ester can be formed using thionyl chloride/methanol (B129727), and subsequent reduction of the C8 carboxylate to the primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) yields this compound google.com.

Semisynthesis from natural precursors like lysergic acid and elymoclavine remains relevant, particularly for producing clinically useful ergoloid medicines frontiersin.org. These natural compounds can be isolated from fungal fermentation or plant sources frontiersin.org.

Here is a table summarizing some key data points from the synthesis methods discussed:

Synthetic MethodKey Reaction(s)Starting Material ExampleYield (if reported)NotesSource Index(es)
Enantioselective Total SynthesisPd(0)-catalyzed anti-carbopalladation/Heck cascadeKnown literature precursor13% (12 steps)Stereospecific formation of two six-membered rings. researchgate.netacs.org
Enantioselective Total SynthesisPd(0)-catalyzed domino cyclization of allenesAllenes with amino and bromoindolyl groupsNot specifiedDirect C/D ring construction, chirality transfer. nih.govpeeref.comacs.org
Palladium-Catalyzed Domino Cyclization (Racemic)Pd-catalyzed domino cyclization of amino allenesAmino allenes with bromoindolyl groupNot specifiedDirect C/D ring construction. acs.orgacs.orgnih.govresearcher.life
Rhodium-Catalyzed AnnulationRh-catalyzed intramolecular [3+2] annulationRelevant intermediate (for Chanoclavine (B110796) I)Not specifiedUsed in synthesis of related ergoline alkaloids. nih.govresearchgate.net
Semisynthesis from ElymoclavineAcid-catalyzed rearrangementElymoclavineHigh purity >99%Optimized protocol using Al₂O₃.
Semisynthesis from Lysergic AcidEsterification (SOCl₂/MeOH), Reduction (LiAlH₄/NaBH₄)Lysergic acid55-60% (reduction)Less efficient than from elymoclavine. google.com

Modification of the this compound Scaffold for Analogues

Modification of the this compound scaffold is crucial for synthesizing analogues with potentially altered pharmacological profiles. These modifications often target different positions on the ergoline core to explore structure-activity relationships.

One approach involves modifying the hydroxymethyl group at the C-8 position. For instance, this compound can be converted to 8-hydroxy lysergine (B1675760) through a reaction involving concentrated sulfuric acid ijsart.com. This transformation results in a yield of 48% ijsart.com.

Another strategy focuses on modifications to the indole A-ring or the C-ring of the ergoline scaffold. While many synthetic strategies for the ergoline core have emerged, the introduction of substituents on the A- and C-rings has historically been challenging nih.gov. However, recent advancements are enabling the synthesis of analogues with modifications at these positions. For example, a C13-fluorinated analogue of this compound and a C12-chlorinated lysergic acid derivative have been reported nih.gov.

Modifications can also involve altering the saturation of the D-ring or introducing different substituents on the nitrogen atoms. Early work on clavine alkaloids, which are related to this compound, explored minor structural modifications such as N1-alkylation or O-acylation to potentially improve potency or decrease toxicity researchgate.net.

The synthesis of specific analogues, such as lysergene (B12679150) and lysergine, can be achieved through transformations of this compound. Mesylation of this compound, followed by elimination with potassium tert-butoxide, yields lysergene. arkat-usa.org. Alternatively, reduction of the mesylate with lithium aluminum hydride furnishes lysergine arkat-usa.org. Festuclavine, another related alkaloid, can be obtained from lysergine by treatment with palladium on carbon under a hydrogen atmosphere arkat-usa.org.

Chemical Transformations and Reaction Mechanisms in this compound Synthesis

The synthesis of the this compound scaffold and its analogues relies on a variety of sophisticated chemical transformations and reaction mechanisms. Modern approaches often employ cascade or domino reactions to efficiently construct the complex tetracyclic system.

Palladium-catalyzed domino cyclization reactions have proven particularly effective for constructing the C/D ring system of the ergoline skeleton researchgate.netnih.govnih.govrsc.org. One such method involves the palladium(0)-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group nih.govnih.govrsc.org. This reaction not only builds the C/D rings but also establishes the stereogenic center at C5 with transfer of the allenic axial chirality to central chirality nih.gov.

Another key transformation in some this compound syntheses is the intramolecular Heck reaction, which is used to form the C(9)-C(10) alkene bond of methyl lysergate, a precursor to this compound researchgate.netacs.orgdigitellinc.com. This reaction can be part of a cascade sequence, such as a formal anti-carbopalladation/Heck cascade researchgate.net.

Cesium carbonate-mediated hydrogen autotransfer alkylation is another novel method employed in the synthesis of the ergot alkaloid scaffold, contributing to the formation of the C(3)-C(4) bond researchgate.netacs.orgdigitellinc.com.

Rhodium-catalyzed [3+2] annulation has also been utilized in the late-stage indole formation during the synthesis of this compound and its analogues wikipedia.orgresearchgate.net. This reaction contributes to the construction of the ergoline scaffold researchgate.net.

Specific reaction sequences and their proposed mechanisms are central to achieving the desired stereochemistry and regioselectivity in this compound synthesis. For example, the conversion of this compound to 8-hydroxy lysergine using concentrated sulfuric acid is proposed to involve a specific mechanism ijsart.com.

Detailed studies, including NMR spectroscopy, HPLC analysis, and crystallographic analysis, are often employed to confirm the structures of intermediates and products and to understand the reaction mechanisms nih.gov. These studies can reveal the formation of epimers and help determine their ratios nih.gov.

The synthesis of lysergic acid, a closely related compound and precursor to this compound, has also informed this compound synthesis strategies. Approaches such as Woodward's, Hendrickson's, and Szántay's syntheses of lysergic acid have contributed to the understanding of constructing the ergoline core nih.gov. Woodward's strategy, for instance, involved constructing a tricyclic ketone, introducing nitrogen, cyclizing to the tetracyclic system, and functionalizing the C-8 position nih.gov.

The complexity of the ergoline scaffold necessitates the development of efficient and stereoselective methodologies. Modern synthetic efforts continue to explore novel reactions and strategies to access this compound and a diverse range of its analogues for further investigation.

Interactive Data Table Description:

While a truly interactive table cannot be rendered in this format, a hypothetical interactive table based on the research findings could present data on the synthesis of various this compound analogues. This table could include columns such as:

Analogue Name: The name of the synthesized this compound analogue.

Key Synthetic Method: The primary chemical transformation used to create the analogue (e.g., Palladium-catalyzed domino cyclization, Mesylation/Reduction).

Starting Material (if applicable): The precursor used for the modification (e.g., this compound, L-serine-derived 2-ethynylaziridine).

Stereochemistry: Information on the stereochemical outcome (e.g., Enantioselective, Racemic, Specific stereoisomer).

Reference: Citation to the research paper describing the synthesis.

Users could potentially filter or sort this table by analogue name, synthetic method, or yield to explore specific aspects of this compound analogue synthesis.

In Depth Research on Biological Activities and Mechanistic Insights of Lysergol

Neuropharmacological Investigations of Central Nervous System Effects

Research into the effects of lysergol (B1675761) on the central nervous system has primarily focused on its interactions with neurotransmitter systems, particularly serotonin (B10506) receptors.

Modulation of Serotonin Signaling Pathways

This compound has been shown to interact with several serotonin receptor subtypes. Studies have indicated that this compound binds to serotonin receptors including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org While this compound demonstrates a high affinity for the 5-HT2B receptor, studies have reported no agonism effects within the tested range for this receptor. guidetopharmacology.org Similarly, it showed high affinity for 5-HT2A receptors but without observed agonism effects. guidetopharmacology.org Compared to lysergic acid diethylamide (LSD), this compound exhibits a 5-fold reduced agonism activity at 5-HT2A. guidetopharmacology.org Ergoline (B1233604) alkaloids, as a class, are known to produce complex and variable effects, acting as partial agonists or antagonists at adrenergic, dopaminergic, and serotonergic receptors.

Exploration of Potential Antidepressant and Anxiolytic Mechanisms

The interaction of this compound with serotonin receptors suggests potential relevance to conditions influenced by serotonergic signaling, such as mood and anxiety disorders. Serotonin receptors are targets for various anxiolytic and antidepressant drugs. This compound is also listed as an antipsychotic agent in some classifications. However, detailed research specifically elucidating the antidepressant or anxiolytic mechanisms of this compound itself is limited in the provided information. Its effects on neural activity and mood have been noted in the context of its interaction with 5-hydroxytryptamine in the brain.

Research on Cognitive and Perceptual Modulations

Investigations into the cognitive and perceptual effects of this compound have distinguished it from certain other ergoline derivatives. Unlike LSD and other lysergamides, this compound has been described as non-hallucinogenic in humans. wikipedia.org It is reported not to contribute to the hallucinogenic effects associated with the consumption of morning glory seeds, which contain various ergoline alkaloids. wikipedia.org At doses ranging from 2 to 8 mg orally, which is significantly higher than the effective dosage of LSD, this compound was inactive as a hallucinogen. wikipedia.org Some observations suggest that this compound may produce light sedative-like effects. wikipedia.org While ergotism, caused by ingestion of ergoline alkaloids, can lead to hallucinations and mental effects such as mania or psychosis, these are associated with general toxicity rather than specific cognitive or perceptual modulations of this compound at lower, non-toxic levels. This compound has also been noted to affect pain perception.

Antimicrobial Research: Antibacterial and Antifungal Mechanisms

This compound and its derivatives have been explored for their potential antimicrobial properties against bacteria and fungi.

Inhibition of Bacterial and Fungal Growth

Research has investigated the ability of this compound to inhibit the growth of microorganisms. Studies have specifically examined the antibacterial activity of the clavine alkaloid this compound and its derivatives. While alkaloids in general can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of cellular division, and inhibition of efflux pumps, specific detailed mechanisms of this compound's direct inhibitory action on bacterial and fungal growth are not extensively described in the provided context, beyond its demonstrated activity.

Synergistic Effects with Established Antimicrobials

A notable area of research involves the synergistic effects of this compound with conventional antibiotics. This compound and its semi-synthetic derivatives have shown synergy with established antimicrobials. Specifically, studies have reported synergistic effects between this compound and the antibiotic nalidixic acid against nalidixic acid-resistant Escherichia coli. This synergistic activity has been observed against gram-negative bacteria. The combination of this compound with existing antibiotics may offer a strategy to enhance the effectiveness of antimicrobial therapies, particularly against resistant strains.

Synergistic Effects of this compound with Nalidixic Acid against Escherichia coli

CompoundAntimicrobial PartnerTarget OrganismObserved EffectReference
This compoundNalidixic AcidEscherichia coli (resistant)Synergy
This compoundN/AGram-negative bacteriaSynergy observed

Note: N/A indicates that a specific antimicrobial partner was not mentioned in the context of the general observation of synergy against gram-negative bacteria.

Antioxidant Activity and Oxidative Stress Mitigation Research

This compound has demonstrated promising antioxidant properties in various studies. It can scavenge free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions, including inflammation, aging, and various diseases chemicalbook.comvulcanchem.com. These antioxidant properties may contribute to its potential therapeutic effects vulcanchem.com. Oxidative stress is known to play a role in the onset and development of various illnesses, including cancer researcherslinks.com. Antioxidant molecules can reduce oxidative stress and also mitigate inflammation and cancer progression researcherslinks.com.

Anticancer Potential and Cellular Mechanisms

Research suggests that this compound may possess anticancer potential chemicalbook.comvulcanchem.com. Studies have explored its effects on malignant cell lines and its mechanisms of action, including the induction of apoptosis and inhibition of cell proliferation.

Cytotoxic Effects on Malignant Cell Lines

This compound has exhibited cytotoxic effects on cancer cell lines chemicalbook.com. Investigations into ergot alkaloids, including this compound, have shown cytotoxic effects and induction of apoptosis in human primary cells, with these effects potentially correlating with accumulation properties researchgate.net. Studies have aimed to determine these effects in cancer cell lines, particularly as ergot derivatives are sometimes used in tumor therapy researchgate.net. Research confirms apoptotic effects in certain cancer cell lines, such as HepG2 (liver cancer cells) and HT-29 (colon cancer cells), at high concentrations researchgate.net. Accumulation measurements show a significant correlation between the alkaloid concentration within the cell lysate of receptor-inactive isomers and cytotoxicity researchgate.net.

Induction of Apoptosis and Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of cancer cell lines and induce apoptosis chemicalbook.com. The apoptotic effects have been observed in cancer cell lines like HepG2 and HT-29 researchgate.net. While strong apoptotic effects have been demonstrated, the precise mechanism of this cytotoxicity requires further in-depth research researchgate.net.

Modulation of Prognostic Biomarkers and Inflammatory Cytokines in Carcinogenesis Models

Studies have investigated the effects of this compound on prognostic biomarkers and inflammatory cytokines in models of carcinogenesis. In a study evaluating the therapeutic potency of this compound against benzo[a]pyrene (B130552) (B[a]P)-triggered lung carcinoma in a mouse model, this compound treatment led to the suppression of prognostic biomarkers such as carcinoembryonic antigen (CEA) and cytokeratin fragment 21-1 (CYFRA 21-1) researchgate.netcolab.ws. Additionally, this compound treatment resulted in the suppression of inflammatory cytokines in the B[a]P-exposed animals researchgate.netcolab.ws. This suggests a potential role for this compound in mitigating inflammation associated with carcinogenesis ijper.orgresearcher.lifefrontiersin.org. The treatment also decreased mitochondrial enzyme levels, contributing to the maintenance of redox balance researchgate.net. Furthermore, this compound reduced levels of PCNA, NF-κB, CYP1A1, and NRF2, indicating its inhibitory effect on B[a]P-induced tumor progression researchgate.netresearchgate.net. Histopathological analysis supported these findings, confirming that this compound treatment effectively reduced carcinoma initiation and progression in B[a]P-triggered mice researchgate.net.

Investigation of this compound as a Bioenhancer

This compound has been investigated for its potential as a bioenhancer, a compound that can augment the bioavailability and efficacy of other pharmaceutical agents vulcanchem.comresearchgate.net. This compound has been identified as a bioenhancer that improves the efficacy of antibiotics . Research indicates that when combined with antibiotics, this compound can significantly reduce the minimum inhibitory concentration (MIC) required for effective bacterial inhibition . For example, while this compound itself did not possess significant antibacterial activity against Escherichia coli, its combination with nalidixic acid reduced the MIC by two to eightfold against both sensitive and resistant strains . This combination treatment significantly decreased bacterial viability .

This compound has also shown potential to enhance the bioavailability of other compounds, such as silymarin (B1681676) and berberine (B55584) scielo.brmdpi.comncats.io. In a study with rats, the pharmacokinetic parameters of silymarin improved when this compound was used as a bioenhancer, resulting in increased Cmax and AUC values scielo.br. This enhancement in bioavailability was approximately 2.4-fold after administration of silymarin with this compound scielo.br. It is hypothesized that this compound might enhance the permeation of co-administered drugs across intestinal epithelial cells, which are a barrier to absorption scielo.br. While this compound is considered a bioenhancer based on in vitro studies, the precise mechanistic studies to fully elucidate its bioenhancing property are still needed scielo.br. However, some research suggests that its bioenhancing potential might be attributed to the inhibition of metabolic enzymes and efflux transporters like BCRP (Breast Cancer Resistance Protein) researchgate.net. Studies have ruled out significant P-gp inhibition as a primary mechanism for the enhanced bioavailability of curcumin (B1669340) in the presence of this compound but strongly evidenced the involvement of BCRP inhibition researchgate.net.

This compound's potential as a bioenhancer is thought to stem from its ability to facilitate transfer across membranes towards the target site and potentially influence drug metabolism and efflux transporters researchgate.netresearchgate.net. This property could lead to a reduction in the required therapeutic dose of the principal drug, potentially reducing toxicity and side effects, potentiating efficacy, and decreasing the requirement for raw material researchgate.net.

Table 1: Pharmacokinetic Parameters of Silymarin with and without this compound in Rats

ParameterSilymarin Alone (Control)Silymarin + this compoundFold Enhancement
Cmax (µg/mL)-1.64 ± 0.15~1.0
AUC0-8h (µg·h/mL)-5.69 ± 1.45~2.4
Tmax (h)No change reportedNo change reported-
MRT (h)-3.01 ± 1.12-
Half-life (h)-3.15 ± 1.63-

Table 2: Effect of this compound on Berberine Pharmacokinetics in Rats

ParameterBerberine AloneBerberine + this compound (20 mg/kg)
Cmax (ng/mL)119191

Note: Data extracted and summarized from search result mdpi.com.

Impact on Pharmacokinetics of Co-administered Compounds

Studies have indicated that this compound can significantly impact the pharmacokinetic parameters of certain drugs when administered concurrently. For instance, co-administration of this compound with curcumin in rats led to a significant increase in the maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life of curcumin. A notable decrease in curcumin's clearance was also observed. researchgate.netrsc.orgrsc.org The effective permeability of curcumin was enhanced by 3.3-fold in the presence of this compound. researchgate.netrsc.orgrsc.org

This compound has also been shown to enhance the oral bioavailability of berberine in rats. researchgate.netresearchgate.netwiley.com In one study, this compound at a dosage of 20 mg/kg body weight increased the Cmax of berberine from 119 ng/mL to 191 ng/mL. researchgate.net This represents an increase in Cmax of approximately 60% researchgate.net. This compound has also been reported to improve the bioavailability and enhance the antimicrobial effect of antibiotics such as rifampicin (B610482), tetracycline, and ampicillin (B1664943) when co-administered at concentrations ranging from 1 to 10 µg/mL. researchgate.netmdpi.com One study showed that 10 µg/mL of this compound was sufficient to increase the bioavailability of rifampicin by 6 to 12 times. mdpi.com

In a study investigating the effect of this compound on silymarin bioavailability in rats, this compound improved the oral bioavailability of silymarin, increasing the Cmax and AUC0-8h by approximately 1.0- and 2.4-fold, respectively, compared to silymarin alone. scielo.br The mean residence time (MRT) and elimination half-life of silymarin also increased. scielo.br

The following table summarizes some of the observed impacts of this compound on the pharmacokinetic parameters of co-administered compounds:

Co-administered CompoundObserved Effect of this compound Co-administration (in vivo studies)Fold Enhancement (where specified)References
CurcuminIncreased Cmax, AUC, elimination half-life; Decreased clearance; Enhanced effective permeability.3.3-fold increase in effective permeability. researchgate.netrsc.orgrsc.org
BerberineIncreased oral bioavailability; Increased Cmax.Cmax increased from 119 ng/mL to 191 ng/mL (approx. 60% increase). researchgate.netresearchgate.netwiley.com
RifampicinIncreased bioavailability; Enhanced antimicrobial effect.6-12 times increase in bioavailability (at 10 µg/mL this compound). researchgate.netmdpi.com
TetracyclineIncreased bioavailability; Enhanced antimicrobial effect.2-12 fold enhancement of antimicrobial effect (at 1-10 µg/mL this compound). researchgate.net
AmpicillinIncreased bioavailability; Enhanced antimicrobial effect.2-12 fold enhancement of antimicrobial effect (at 1-10 µg/mL this compound). researchgate.net
SilymarinImproved oral bioavailability; Increased Cmax, AUC0-8h, MRT, elimination half-life.2.40-fold increase in relative bioavailability. scielo.br

Mechanisms of Bioavailability Enhancement

The mechanisms by which this compound enhances the bioavailability of co-administered compounds are being investigated. Several potential mechanisms have been proposed and explored in research studies.

One significant mechanism appears to be the inhibition of efflux transporters, particularly Breast Cancer Resistance Protein (BCRP). researchgate.netrsc.org Studies using in vitro membrane preparations and in situ permeation studies with probe substrates like sulfasalazine (B1682708) (a BCRP substrate) have strongly evidenced the involvement of BCRP inhibition in this compound's bioavailability-enhancing potential. researchgate.netrsc.org While some initial studies suggested potential P-glycoprotein (P-gp) inhibition, more recent investigations, including in vitro ATPase assays and in vivo pharmacokinetic studies with digoxin (B3395198) (a P-gp substrate), have largely ruled out significant P-gp inhibition as a primary mechanism for this compound's effects on intestinal permeation. researchgate.netrsc.orgrsc.org

Another proposed mechanism is the inhibition of metabolic enzymes. researchgate.netresearchgate.netrsc.org In vitro studies using rat liver microsomes have indicated that this compound can decrease the metabolism rate of compounds like curcumin, suggesting an inhibitory effect on phase I and phase II metabolic enzymes. researchgate.netrsc.orgrsc.org This inhibition of drug metabolism can lead to increased systemic exposure and bioavailability of the co-administered drug. researchgate.net

Additionally, it has been suggested that this compound might enhance the permeation of drugs across the monolayers of intestinal epithelial cells, which act as a barrier to drug absorption. scielo.br This could contribute to improved absorption from the gastrointestinal tract. scielo.br While the exact mechanism for this enhanced permeation requires further elucidation, it is considered a potential factor in this compound's bioenhancing properties. scielo.br

The mechanism of action for the bioavailability enhancement of berberine by this compound was not definitively confirmed in one study, although it was speculated to be related to P-gp inhibition or modification of transport across cell membranes. researchgate.netwiley.com However, as noted earlier, more recent studies suggest BCRP and metabolic enzyme inhibition are key mechanisms. researchgate.netrsc.org

Structure Activity Relationship Sar Studies of Lysergol and Its Synthetic Derivatives

Elucidation of Key Structural Motifs for Receptor Affinity

The ergoline (B1233604) core structure, common to lysergol (B1675761) and other ergot alkaloids, is fundamental for receptor interaction. This tetracyclic system, comprising an indole (B1671886) ring fused to a quinoline (B57606) system, allows these compounds to bind to aminergic G-protein-coupled receptors (GPCRs) mdpi.comfrontiersin.org. The structural similarity of the ergoline scaffold to endogenous neurotransmitters like serotonin (B10506), dopamine (B1211576), and noradrenaline is key to their affinity for these receptors mdpi.commdpi.com.

Specific structural motifs within the ergoline scaffold and its substituents play critical roles in determining receptor affinity. For instance, the presence of a double bond in the D ring of the ergoline structure appears to be important for the hallucinogenic activity observed in compounds like LSD caymanchem.com. In the case of this compound, the beta-hydroxymethyl group at C-8 is a key substituent. Studies on cycloalkanecarboxylic esters derived from this compound have shown that the nature and size of the acyl portion can influence affinity at receptors like the 5-HT2A receptor acs.org.

Detailed receptor binding studies have revealed specific interactions. Ligands of serotonin receptors, including ergoline alkaloids, often bind to a conserved Asp3.32 residue in the binding site, forming a salt bridge with the positively charged nitrogen in the ligand utupub.fi. A conserved hydrogen bond towards Tyr7.43 has also been shown to stabilize the transmembrane helix 3 (TM3) structure and is involved in interactions with the diethylamide moiety in LSD, which is relevant when considering this compound derivatives utupub.fi. A tight hydrophobic cleft formed by residues like Ile3.33, Cys3.36, Trp6.48, Phe6.51, and Phe6.52 in many 5-HT receptors is optimal for binding the ergoline structure utupub.fi.

Studies on N6-alkyl norlysergic acid N,N-diethylamide derivatives have demonstrated that the size and nature of the alkyl substituent at the N6-position can significantly impact activity, suggesting the importance of this position for receptor interaction nih.gov. While this specifically relates to lysergic acid derivatives, it highlights the general principle of how modifications to the ergoline core influence receptor binding.

This compound itself has shown high binding affinity for the 5-HT1A receptor, with a reported Ki value of 2.3 nM in one study acs.orgresearchgate.net. This indicates that the specific substitution pattern of this compound contributes significantly to its affinity for this particular receptor subtype.

Rational Design Principles for Modulating Receptor Selectivity

Rational design principles for modulating receptor selectivity in this compound derivatives are guided by understanding the interactions between specific structural motifs and the binding sites of different receptor subtypes arkat-usa.orgnih.govresearchgate.netst-andrews.ac.uk. The goal is to design ligands that preferentially bind to and activate or block specific receptors, thereby tailoring their pharmacological effects and minimizing off-target interactions that could lead to undesirable side effects wikipedia.orgnih.gov.

The structural differences between receptor subtypes, particularly within the binding pocket, provide opportunities for achieving selectivity nih.gov. By systematically modifying the ergoline scaffold of this compound, researchers can probe these differences and identify structural features that confer selectivity for one receptor over another.

For instance, introducing bulky groups on the phenyl ring of the ergoline skeleton has been suggested as a strategy to improve the selectivity and affinity of ergolines for certain 5-HT receptors, such as 5-HT1A and 5-HT2A, by preventing interaction with other receptors wikipedia.org.

Studies on this compound and isothis compound (B1221660) stereoisomers have indicated that further structural modifications can decrease binding to the 5-HT2C receptor while increasing affinity for the 5-HT1A receptor arkat-usa.org. This suggests that targeted modifications can fine-tune the receptor binding profile.

Derivatization of this compound through de novo synthesis can provide access to more selective ligands researchgate.net. For example, (+)-lysergol has a receptor profile similar to psilocin at 5-HT1A,2A-C receptors, and modifications could lead to ligands with enhanced selectivity researchgate.net.

Research on 1-acyl-substituted LSD derivatives, while not directly on this compound, illustrates how modifications at the indole nitrogen (N1) can significantly alter receptor affinity and efficacy, reducing affinity for most monoamine receptors, including 5-HT2A sites nih.gov. This highlights the N1 position as a potential site for modification to modulate receptor interactions in this compound derivatives.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, play a significant role in rational drug design by predicting the binding affinity and potential activity of novel compounds based on their chemical structures utupub.fiacs.orgresearchgate.net. These tools can help prioritize the synthesis and testing of derivatives that are predicted to have desired selectivity profiles.

Stereochemical Requirements for Biological Potency

For LSD, which shares the ergoline scaffold, the stereochemistry at C5 and C8 is of paramount importance for its psychedelic activity; only one of the four possible stereoisomers exhibits appreciable activity publish.csiro.aupublish.csiro.au. The most potent stereoisomer of LSD, (5R,8R), shows significantly higher affinity for the 5-HT2A receptor compared to other stereoisomers utupub.fi. This underscores the strict stereochemical requirements for potent biological activity within the ergoline class.

Studies specifically on this compound and isothis compound stereoisomers have demonstrated strong stereochemical preferences in their receptor profiles arkat-usa.org. For instance, binding data for the stereoisomers of this compound and isothis compound at 5-HT1A and 5-HT2A,B,C receptors have been investigated researchgate.net. In one study, (+)-lysergol and (+)-isothis compound, along with their (−)-enantiomers, were synthesized and evaluated nih.gov. The findings revealed that (+)-isomers of this compound derivatives generally exhibit stronger binding to 5-HT1A and 5-HT2C receptors compared to their (−)-isomer counterparts utupub.fi. Interestingly, both (+)- and (−)-isomers showed comparable binding in TrkB receptors utupub.fi.

Further research on this compound stereoisomers at 5-HT1A,2A-C receptors indicated that all but (−)-isothis compound maintained excellent affinity for these receptors nih.gov. Agonism effects were also found to be stereochemistry-dependent nih.gov. These data imply that the configuration at C5 may be particularly important for binding, while the configuration at C8 might have a less pronounced effect on potency pitt.edu.

The distinct pharmacological profiles observed among the stereoisomers of this compound and its derivatives highlight the necessity of considering stereochemistry in SAR studies and in the design of novel ligands to ensure desired biological potency and activity arkat-usa.org.

Development of Novel Ligands with Tailored Pharmacological Profiles

The understanding gained from SAR studies of this compound and its derivatives facilitates the development of novel ligands with tailored pharmacological profiles arkat-usa.orgnih.govst-andrews.ac.uk. The aim is to create compounds with improved potency, selectivity for specific receptor subtypes, and potentially altered functional activity (e.g., partial agonism or antagonism) compared to the parent compound.

This compound itself, being a naturally occurring ergoline alkaloid with a different pharmacological profile than LSD (e.g., non-hallucinogenic), serves as a starting point for the design of novel compounds wikipedia.orgresearchgate.net. Its affinity for receptors like 5-HT1A and 5-HT2C, coupled with lower activity at 5-HT2A (associated with hallucinogenic effects) and 5-HT2B (associated with cardiotoxicity), makes it a promising scaffold for developing ligands with potential therapeutic applications without the undesirable effects of classical psychedelics researchgate.net.

Synthetic strategies have been developed to access this compound and its analogues, enabling the creation of libraries of derivatives for SAR investigations researchgate.netresearchgate.net. These methods allow for modifications at various positions of the ergoline scaffold, including the indole ring and the C8 substituent arkat-usa.orgresearchgate.net.

Examples of novel ligands and strategies include the synthesis of cycloalkanecarboxylic esters derived from this compound to study their interaction with 5-HT2A receptors acs.org. These studies revealed complex behavior as partial agonists and antagonists, demonstrating that modifications at the C8 hydroxyl group can significantly alter functional activity acs.org.

The development of N6-alkyl norlysergic acid N,N-diethylamide derivatives, while focusing on lysergic acid, illustrates how modifications at the N6 position can influence potency and potentially lead to compounds with different pharmacological profiles nih.gov.

Further research is exploring the potential of this compound derivatives as non-hallucinogenic agents with therapeutic potential, particularly for neuropsychiatric disorders utupub.firesearchgate.net. By applying structure-based optimization and computational methods, researchers aim to identify drug candidates with higher potency and selectivity for relevant targets like 5-HT1A and 5-HT2C receptors, while minimizing activity at receptors associated with hallucinogenic and cardiovascular side effects utupub.firesearchgate.net.

Advanced Analytical Methodologies for Lysergol Quantification and Characterization in Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation and analysis of lysergol (B1675761) from related compounds and degradation products. High-performance liquid chromatography and thin-layer chromatography are particularly valuable for their resolution and sensitivity.

A simple, accurate, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed for the analysis of this compound. tandfonline.comresearchgate.net This method is capable of separating this compound from all potential degradation products formed under various stress conditions. tandfonline.com

The method typically employs a C18 reversed-phase column with an isocratic mobile phase consisting of a mixture of methanol (B129727) and water containing 1% acetic acid. tandfonline.comingentaconnect.com Elution is monitored using a UV detector, with the optimal wavelength for detection identified at 225 nm. ingentaconnect.com A single, well-resolved peak for this compound is typically observed at a retention time of approximately 2.577 minutes, with an asymmetry factor of less than 1.0. tandfonline.comingentaconnect.com

Validation of the HPLC-UV method has demonstrated excellent linearity, precision, and accuracy, confirming its suitability for routine quality control analysis. researchgate.net The calibration plot shows a strong linear relationship, and the method is sensitive with low limits of detection and quantification. tandfonline.comingentaconnect.com

Table 1: HPLC-UV Method Parameters and Validation Data for this compound Analysis

Parameter Value Reference
Column C18 Reversed Phase tandfonline.comingentaconnect.com
Mobile Phase Methanol and Water (1% Acetic Acid) tandfonline.comingentaconnect.com
Flow Rate 1.0 mL/min (Isocratic) tandfonline.comingentaconnect.com
Detection Wavelength 225 nm tandfonline.comingentaconnect.com
Retention Time 2.577 min tandfonline.comingentaconnect.com
Linearity (r²) 0.9997 tandfonline.comingentaconnect.com
Limit of Detection (LOD) 1.3 µg/mL tandfonline.comtandfonline.com
Limit of Quantitation (LOQ) 4.0 µg/mL tandfonline.comtandfonline.com

A validated thin-layer chromatography (TLC) method coupled with densitometric analysis provides an alternative for the quantification of this compound, particularly for its determination in plant materials like Ipomoea muricata seeds. researchgate.net This approach avoids the need for a derivatization step. researchgate.net

For this method, a mobile phase of ethyl acetate (B1210297) and methanol in a 7:3 (v/v) ratio is used for separation on TLC plates. researchgate.net The quantification is performed by densitometric scanning of the chromatogram. The method has been validated for its precision, accuracy, and linearity over a specific concentration range. researchgate.net

Table 2: TLC-Densitometric Method Validation Parameters for this compound Quantification

Parameter Value Reference
Mobile Phase Ethyl Acetate : Methanol (7:3 v/v) researchgate.net
Linearity Range 20 ng to 140 ng per spot researchgate.net
Correlation Coefficient (r) > 0.99 researchgate.net
Instrumental Precision (%RSD) 0.67% researchgate.net
Intraday Precision (%RSD) 1.20% to 1.89% researchgate.net
Interday Precision (%RSD) 1.39% to 1.92% researchgate.net
Limit of Detection (LOD) 12 ng per spot researchgate.net
Limit of Quantitation (LOQ) 40 ng per spot researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment

A combination of spectroscopic and spectrometric techniques is indispensable for the unambiguous structural elucidation and purity assessment of this compound. eurekaselect.comjchps.com These methods provide detailed information about the molecule's structure, functional groups, and molecular weight. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound. tandfonline.com A full characterization can be achieved using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. tandfonline.com These techniques help in assigning all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. eurekaselect.com Techniques like Ultraviolet-Visible (UV) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are also employed. UV spectroscopy is useful for quantitative analysis, while FT-IR helps in identifying the characteristic functional groups present in the this compound molecule. eurekaselect.comnih.gov

For purity assessment, chromatographic methods like HPLC and GC are often used in conjunction with spectroscopic detectors. Differential Scanning Calorimetry (DSC) can also be applied to determine the purity of crystalline substances like this compound, especially for samples with a purity of 98% or higher.

Stability-Indicating Methods and Degradation Pathway Analysis

Stability-indicating methods are crucial analytical procedures that can quantify a drug substance in the presence of its degradation products, impurities, and excipients. nih.govpharmatutor.org These methods are developed through forced degradation studies, where the compound is exposed to severe stress conditions to generate potential degradants. nih.govloesungsfabrik.de The developed RP-HPLC-UV method for this compound is a stability-indicating assay, as it effectively separates the intact drug from products formed under hydrolytic, oxidative, thermal, and photolytic stress. tandfonline.comtandfonline.com

The stability of this compound in solution is highly dependent on pH. Studies analyzing the degradation of this compound in various buffer solutions have shown that the degradation follows first-order kinetics. tandfonline.com A V-shaped pH-rate profile is observed, which is characteristic of a non-ionizable compound. tandfonline.com

This compound exhibits maximum stability in the acidic pH range of 1 to 3, with the highest stability found at pH 2.0. tandfonline.comtandfonline.comingentaconnect.com It becomes increasingly unstable as the pH rises above 3. tandfonline.com

Table 3: pH Stability Profile of this compound

pH Stability Key Finding Reference
1.0 - 3.0 Stable This compound is found to be stable in this range. tandfonline.com
2.0 Maximum Stability The pH of maximum stability for this compound. tandfonline.comtandfonline.comingentaconnect.com

Forced degradation studies are essential to understand the intrinsic stability of a molecule and its degradation pathways under the influence of light and heat. nih.govnih.gov this compound has been subjected to a variety of stress conditions as per International Conference on Harmonisation (ICH) guidelines. tandfonline.comnih.gov

The results indicate that dry heat and photochemical conditions are the most significant degradation pathways for this compound in a solution state. tandfonline.com The compound is completely degraded under these conditions. In contrast, it shows high stability against wet heat, with minimal degradation. tandfonline.comtandfonline.com Slight degradation is observed under acidic, basic, oxidative (hydrogen peroxide), and UV light (254 nm) stresses. tandfonline.comtandfonline.com

Table 4: Results of Forced Degradation Studies on this compound

Stress Condition This compound Recovery (%) Degradation Level Reference
Dry Heat Complete Degradation Significant tandfonline.comtandfonline.comingentaconnect.com
Photochemical Complete Degradation Significant tandfonline.comtandfonline.comingentaconnect.com
UV Light (254 nm, 48 hr) 41.7% Moderate tandfonline.comtandfonline.comingentaconnect.com
Acid Induced 63.7% Slight tandfonline.comtandfonline.comingentaconnect.com
Base Induced 65.9% Slight tandfonline.comtandfonline.comingentaconnect.com
H₂O₂ Induced 69.7% Slight tandfonline.comtandfonline.comingentaconnect.com

Toxicological Research and Safety Profile of Lysergol at the Molecular and Cellular Level

Receptor-Mediated Mechanisms of Toxicity

The toxic effects of Lysergol (B1675761) are largely attributed to its complex interactions with adrenergic, dopaminergic, and serotonergic receptor systems. As an ergoline (B1233604) alkaloid, it can act as a partial agonist or antagonist at these receptors, leading to a wide range of physiological and pathological responses.

Role of Adrenergic, Dopaminergic, and Serotonergic Receptor Interactions in Adverse Effects

This compound's interaction with adrenergic, dopaminergic, and serotonergic receptors is a key determinant of its toxicological profile. Ergot alkaloids, as a class, are known to bind to these receptors, often with high affinity, leading to a variety of adverse effects. nih.gov

Adrenergic Receptor Interactions: this compound's effects on the adrenergic system contribute to its cardiovascular toxicity. Ergot alkaloids are known to cause vasoconstriction by acting on alpha-adrenergic receptors in vascular smooth muscle. nih.gov This interaction can lead to reduced blood flow and, in severe cases, ischemia and gangrene. nih.gov

Dopaminergic Receptor Interactions: The dopaminergic system is another major target of this compound. Ergoline alkaloids can exhibit both agonist and antagonist activities at dopamine (B1211576) D2 receptors. nih.gov These interactions are linked to various neurological and endocrine effects. Reduced prolactin levels, for instance, are a common consequence of D2 receptor agonism by ergot alkaloids. nih.gov

Serotonergic Receptor Interactions: this compound interacts with multiple serotonin (B10506) (5-HT) receptor subtypes. Its binding to 5-HT2A receptors is of particular interest, as this receptor is associated with the hallucinogenic effects of other ergoline derivatives like LSD. However, this compound itself is reported to be non-hallucinogenic. The interaction with 5-HT2B receptors is linked to the risk of cardiac valvulopathy with some ergoline derivatives.

The following table summarizes the known receptor interactions of this compound and related ergoline alkaloids.

Receptor FamilyReceptor SubtypeInteraction TypePotential Adverse Effect
Adrenergic Alpha-1Agonist/Partial AgonistVasoconstriction, Hypertension
Alpha-2Agonist/AntagonistVariable effects on blood pressure
Dopaminergic D2Agonist/AntagonistNausea, Vomiting, Endocrine disturbances
Serotonergic 5-HT2AAgonist/Partial Agonist(Typically hallucinogenic, but low for this compound)
5-HT2BAgonistCardiac valvulopathy (risk with chronic use)
5-HT1AAgonist/Partial AgonistComplex central nervous system effects

Molecular Basis of Vasoconstriction, Convulsions, and Other Neurological Manifestations

Vasoconstriction: The vasoconstrictive properties of this compound and other ergot alkaloids are primarily mediated through the activation of alpha-1 adrenergic and 5-HT2A serotonergic receptors on vascular smooth muscle cells. nih.govmdpi.com Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in smooth muscle contraction and narrowing of the blood vessels. nih.gov This sustained vasoconstriction can significantly reduce blood flow to peripheral tissues. nih.govfrontiersin.org

Convulsions and Neurological Manifestations: The convulsive effects associated with ergotism are thought to arise from the complex interplay of ergot alkaloids with dopaminergic and serotonergic systems in the central nervous system. nih.gov Dysregulation of these neurotransmitter systems can lead to neuronal hyperexcitability and seizure activity. While the precise mechanisms for this compound-induced convulsions are not fully elucidated, it is hypothesized that interactions with D2 dopamine receptors and various 5-HT receptor subtypes contribute to these neurotoxic effects. Additionally, some ergot alkaloids have been shown to interact with glycine (B1666218) receptors, which could also contribute to altered neuronal excitability. nih.gov Neuroinflammation may also play a role in the neurotoxic effects of compounds that interact with these receptor systems. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com

In Vitro and In Vivo Models for Mechanistic Toxicology

A variety of in vitro and in vivo models are employed to investigate the toxicological mechanisms of this compound and other chemical compounds.

In Vitro Models: Cell-based assays are crucial for dissecting the molecular mechanisms of toxicity.

Primary Human Hepatocytes: These are considered the gold standard for studying drug metabolism and hepatotoxicity in vitro, as they closely mimic the physiology of the human liver. nih.govnih.govresearchgate.netyoutube.com

SH-SY5Y Human Neuroblastoma Cells: This cell line is widely used as a model for neurotoxicity studies. springernature.comnih.govnih.govresearchgate.net These cells can be differentiated into a more mature neuron-like phenotype, making them suitable for investigating the effects of compounds on neuronal viability and function. springernature.com

Other Cell Lines: Various cancer cell lines, such as HepG2 (liver) and Caco-2 (intestine), are also utilized for general cytotoxicity screening. nih.gov

In Vivo Models: Animal models are essential for understanding the systemic effects of toxicants.

Rodent Models: Rats and mice are commonly used in toxicological studies to assess acute, sub-chronic, and chronic toxicity. creative-biolabs.comfrontiersin.orgnih.govnih.govaginganddisease.org They are instrumental in studying the effects of compounds on various organ systems and for modeling specific toxic endpoints like seizures. creative-biolabs.comfrontiersin.orgnih.govaginganddisease.org

Zebrafish (Danio rerio): The zebrafish model is increasingly used for high-throughput toxicity screening due to its rapid development, transparency of embryos, and genetic homology to humans. mdpi.comnih.govtpi.tvoaepublish.comresearchgate.net It is particularly useful for assessing developmental toxicity and organ-specific toxicities. mdpi.comnih.gov

The following table outlines the applications of these models in toxicological research.

Model TypeSpecific ModelApplication in Toxicology
In Vitro Primary Human HepatocytesHepatotoxicity, drug metabolism
SH-SY5Y Neuroblastoma CellsNeurotoxicity, neuronal cell death
HepG2, Caco-2, etc.General cytotoxicity screening
In Vivo Rodent (Rat, Mouse)Systemic toxicity, neurotoxicity, carcinogenicity
Zebrafish (Danio rerio)Developmental toxicity, high-throughput screening

Cellular Responses to this compound Exposure

Exposure to this compound and other ergot alkaloids can trigger a range of cellular stress responses, ultimately leading to different forms of cell death. The primary modes of cell death investigated in toxicology are apoptosis, necrosis, and autophagy.

Apoptosis: This is a form of programmed cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is a highly regulated process involving the activation of a cascade of enzymes called caspases. Key events include the release of cytochrome c from the mitochondria and the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netarvojournals.org Studies on ergot alkaloids have demonstrated their ability to induce apoptosis in various cell lines. springernature.com

Necrosis: In contrast to apoptosis, necrosis is a form of uncontrolled cell death that occurs in response to severe cellular injury. It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response. nih.gov While apoptosis is the more common form of cell death observed with lower concentrations of toxins, high concentrations can lead to necrotic cell death.

Autophagy: Autophagy is a cellular process of "self-eating" where damaged organelles and proteins are degraded and recycled. It can have a dual role in toxicology, either promoting cell survival under stress or contributing to cell death. The formation of autophagosomes and the processing of the protein LC3 (from LC3-I to LC3-II) are key markers of autophagy. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com The interplay between autophagy and other cell death pathways is complex; for instance, the accumulation of autophagosomes can sometimes lead to cytotoxicity. nih.gov

The following table summarizes the key features of these cellular responses.

Cellular ResponseKey Morphological FeaturesKey Biochemical Markers
Apoptosis Cell shrinkage, chromatin condensation, apoptotic body formationCaspase activation, PARP cleavage, cytochrome c release
Necrosis Cell swelling, membrane rupture, release of cellular contentsLoss of membrane integrity, release of lactate (B86563) dehydrogenase (LDH)
Autophagy Formation of double-membraned autophagosomesLC3-II formation, p62/SQSTM1 degradation

Q & A

Q. What are the key physicochemical properties of lysergol, and how are they experimentally validated?

this compound (C₁₆H₁₈N₂O, MW 254.33 g/mol) is characterized by its logP (1.548), water solubility (log10ws = -3.29), and McGowan volume (197.190 ml/mol). Experimental validation involves:

  • Spectroscopic techniques : NMR for structural elucidation (e.g., hydroxyl and methyl group identification) .
  • Chromatography : HPLC or GC-MS for purity assessment and separation from ergoline analogs .
  • Thermogravimetric analysis : To determine thermal stability and decomposition profiles .

Q. How can researchers confirm the identity of this compound in natural product extracts?

  • Reference standards : Compare retention times (HPLC) or spectral data (NMR, IR) with commercially available this compound standards .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (m/z 254.33) and fragmentation patterns .
  • Biosynthetic markers : Identify precursor compounds (e.g., chanoclavine-I) in fungal extracts to trace this compound biosynthesis pathways .

Q. What methods are recommended for determining this compound’s solubility in different solvents?

  • Shake-flask method : Measure equilibrium solubility in water, ethanol, or dimethyl sulfoxide (DMSO) at controlled pH and temperature .
  • Partition coefficient (logP) : Use octanol-water partitioning assays validated via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound synthesis while minimizing byproducts?

  • Reaction optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., palladium), temperature, and reaction time, with LC-MS monitoring .
  • Byproduct analysis : Employ tandem MS to identify and quantify ergoline derivatives (e.g., isothis compound) and adjust purification protocols (e.g., column chromatography) .
  • Scale-up challenges : Address solvent recovery rates and crystallization efficiency using factorial design .

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity data?

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK-293 vs. SH-SY5Y) or dosage ranges (1–100 µM) .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., MTT assays for cytotoxicity) and include positive controls (e.g., LSD) .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to assess inter-study variability and outlier effects .

Q. How can computational models improve understanding of this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Simulate this compound’s binding affinity to serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Corrogate logP, polar surface area, and hydrogen-bonding capacity with in vitro activity data .
  • MD simulations : Analyze conformational stability in lipid bilayers to predict blood-brain barrier permeability .

Q. What methodologies ensure reproducibility in this compound’s pharmacological assays?

  • Protocol standardization : Adopt ARRIVE guidelines for in vivo studies, including strain-specific animal models and blinding procedures .
  • Batch-to-batch consistency : Validate fungal fermentation conditions (e.g., Claviceps spp.) via metabolomic profiling .
  • Open science practices : Share raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo or Figshare .

Q. How should researchers address gaps in this compound’s toxicological profile?

  • Ames test : Assess mutagenicity in Salmonella strains TA98 and TA100 with S9 metabolic activation .
  • Subchronic toxicity : Conduct 28-day rodent studies with histopathological analysis of liver and kidney tissues .
  • Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri models for environmental risk assessment .

Methodological Guidance

Q. What literature search strategies are effective for systematic reviews on this compound?

  • Boolean operators : Use "this compound AND (biosynthesis OR pharmacokinetics)" in PubMed/Google Scholar, filtering for studies post-2010 .
  • Citation tracking : Employ tools like Connected Papers or Web of Science to map seminal studies and emerging trends .
  • Grey literature : Include dissertations or conference abstracts via ProQuest or OpenGrey .

Q. How can researchers ensure ethical compliance in this compound studies involving human subjects?

  • Informed consent : Disclose potential psychoactive effects in clinical trials targeting neurological disorders .
  • Data anonymization : Use pseudonymization tools for participant identifiers in fMRI or behavioral studies .
  • IRB approval : Submit protocols to ethics committees with risk-benefit analyses for hallucinogen-related research .

Tables for Key Data

Property Value Method Reference
Molecular Weight254.33 g/molHRMS
logP (Octanol-Water)1.548Shake-flask assay
Water Solubility (log10ws)-3.29Equilibrium solubility test
Melting Point242–244°CDifferential Scanning Calorimetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.